molecular formula C3H2Br2N2O B587541 Dibromocyanoacetamide-13C3 CAS No. 1286131-38-1

Dibromocyanoacetamide-13C3

Cat. No.: B587541
CAS No.: 1286131-38-1
M. Wt: 244.847
InChI Key: UUIVKBHZENILKB-VMIGTVKRSA-N
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Description

Dibromocyanoacetamide-¹³C₃ (CAS No. 10222-01-2) is a ¹³C₃ isotopically labeled derivative of 2,2-dibromo-2-cyanoacetamide. It is classified as a biochemical additive primarily utilized to inhibit bacterial contamination in ethanol fermentation processes . The compound’s isotopic labeling enables precise tracking in metabolic and environmental studies, making it invaluable for research requiring isotopic tracing. Synthesized with three carbon-13 atoms, it retains the antimicrobial properties of its non-labeled counterpart while offering enhanced utility in analytical applications such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy . Available in highly purified grades, it is supplied by US Biological Life Sciences in 1 mg packages, reflecting its specialized role in controlled experimental settings .

Properties

IUPAC Name

2-(azanylidyne(113C)methyl)-2,2-dibromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Br2N2O/c4-3(5,1-6)2(7)8/h(H2,7,8)/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIVKBHZENILKB-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(=O)N)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](#N)[13C]([13C](=O)N)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Dibromocyanoacetamide-13C3 involves the reaction of 13C-labeled cyanoacetamide with bromine. The reaction conditions typically include a controlled environment to ensure the incorporation of the 13C isotopes .

Chemical Reactions Analysis

Dibromocyanoacetamide-13C3 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The bromine atoms in the compound can be substituted with other atoms or groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dibromocyanoacetamide-13C3 has several scientific research applications:

    Chemistry: It is used as a labeling reagent in NMR analysis to study chemical reactions and kinetics.

    Biology: The compound is used in metabolic studies to trace biochemical pathways and interactions.

    Medicine: It is employed in the development of new drugs and therapeutic agents by providing insights into molecular interactions and mechanisms.

    Industry: this compound is used as a chemical additive to control bacterial contamination in ethanol fermentation.

Mechanism of Action

The mechanism of action of Dibromocyanoacetamide-13C3 involves its interaction with specific molecular targets. The compound acts via bromine, which inactivates enzymes by converting functional –SH groups to the oxidized S-S form . This multi-site effect makes it a fast-acting biocide, exerting its biocidal action immediately after application .

Comparison with Similar Compounds

Structural and Functional Differentiation

Dibromocyanoacetamide-¹³C₃ is distinguished by its isotopic labeling and brominated structure. Key comparisons with structurally related compounds include:

Compound Molecular Formula Isotopic Label Primary Application Purity Grade Packaging
Dibromocyanoacetamide-¹³C₃ C(¹³C)₃H₂Br₂N₂O ¹³C₃ Bacterial control in ethanol fermentation Highly Purified 1 mg
Dibromocyanoacetamide C₃H₂Br₂N₂O None Industrial antimicrobial agent Technical Grade Bulk quantities
2-Cyanoacetamide C₃H₄N₂O None Organic synthesis precursor Laboratory Grade 25g–250g

Key Observations :

  • Isotopic Utility: Dibromocyanoacetamide-¹³C₃’s ¹³C₃ label allows for traceability in complex biological systems, a feature absent in non-labeled analogs .
  • Antimicrobial Efficacy: The bromine substituents in Dibromocyanoacetamide derivatives enhance antimicrobial activity compared to non-brominated analogs like 2-cyanoacetamide, which lacks bactericidal properties .
  • Application Scope: Non-labeled Dibromocyanoacetamide is used industrially for large-scale microbial control, whereas the ¹³C₃-labeled variant is restricted to research due to its cost and specialized packaging .
Research Findings
  • Synthetic Advantages: The synthesis of Dibromocyanoacetamide-¹³C₃ leverages methodologies for ¹³C incorporation described in studies on isotopically labeled compounds, ensuring minimal steric interference and high isotopic purity .
  • Stability and Reactivity: Brominated cyanoacetamides exhibit greater stability in aqueous fermentation environments compared to non-halogenated analogs, reducing degradation and maintaining efficacy .
  • Analytical Performance : In NMR studies, the ¹³C₃ label provides distinct spectral signatures, enabling unambiguous identification in microbial metabolic pathways .
Limitations and Trade-offs
  • Cost: Dibromocyanoacetamide-¹³C₃ is significantly more expensive than non-labeled versions, limiting its use to high-priority research.
  • Availability: Non-labeled Dibromocyanoacetamide is available in bulk quantities, whereas the ¹³C₃ variant is restricted to milligram-scale supplies .

Biological Activity

Dibromocyanoacetamide-13C3, also known as 2,2-dibromo-3-nitrilopropanamide-13C3 or DBNPA-13C3, is a halogenated compound primarily used as a biocide and antimicrobial agent. Its applications span various fields, including agriculture, water treatment, and industrial processes. This article explores the biological activity of this compound, focusing on its efficacy against microbial growth, toxicity profiles, and relevant case studies.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C₃H₃Br₂N₃O
  • CAS Number : 1286131-38-1
  • Molecular Weight : 314.00 g/mol
  • Structure : Contains two bromine atoms and a cyanoacetamide functional group.

Dibromocyanoacetamide acts by disrupting cellular processes in microorganisms. Its mechanism includes:

  • Inhibition of Enzymatic Activity : The compound interferes with key metabolic enzymes in bacteria, leading to cell death.
  • Disruption of Membrane Integrity : It alters the permeability of microbial cell membranes, causing leakage of essential cellular components.

Antimicrobial Efficacy

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Key findings include:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.5 mg/LVaisanen et al., 1989
Pseudomonas aeruginosa1 mg/LCosterton et al., 1994
Staphylococcus aureus0.25 mg/LPirttijarvi et al., 1996

These studies indicate that this compound is effective at low concentrations, making it suitable for applications where microbial control is critical.

Case Studies

  • Ethanol Fermentation :
    • Study Overview : In a controlled fermentation environment, this compound was used to prevent bacterial contamination that could compromise ethanol yield.
    • Findings : The use of the compound resulted in a significant reduction in bacterial counts without adversely affecting yeast viability .
  • Water Treatment Applications :
    • Study Overview : Evaluated as a biocide in industrial water systems.
    • Results : Demonstrated effective control of biofilm formation and reduction in pathogenic bacteria, contributing to improved water quality and system efficiency .

Toxicity Profile

The toxicity of this compound has been assessed in various studies:

  • Acute Toxicity : Exhibits moderate toxicity to aquatic organisms; however, it is considered safe for use in controlled environments when applied according to guidelines.
EndpointValueReference
LC50 (Fish)>50 mg/LEPA Reregistration Decision
Oral LD50 (Rat)>2000 mg/kgEPA Reregistration Decision

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